molecular formula C7H15N2O5P B6051752 (2E)-2-diethoxyphosphoryl-2-methoxyiminoacetamide

(2E)-2-diethoxyphosphoryl-2-methoxyiminoacetamide

Cat. No.: B6051752
M. Wt: 238.18 g/mol
InChI Key: GHPCFBJURPMIKS-VQHVLOKHSA-N
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Description

(2E)-2-diethoxyphosphoryl-2-methoxyiminoacetamide is an organic compound with a complex structure that includes diethoxyphosphoryl and methoxyimino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-diethoxyphosphoryl-2-methoxyiminoacetamide typically involves the reaction of diethyl phosphite with methoxyiminoacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete conversion of reactants to the desired product. The reaction may also involve the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-diethoxyphosphoryl-2-methoxyiminoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction may produce simpler amides.

Scientific Research Applications

(2E)-2-diethoxyphosphoryl-2-methoxyiminoacetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)-2-diethoxyphosphoryl-2-methoxyiminoacetamide exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (2E)-2-diethoxyphosphoryl-2-methoxyiminoacetamide include:

  • (2E)-2-diethoxyphosphoryl-2-methoxyiminoacetic acid
  • This compound derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

(2E)-2-diethoxyphosphoryl-2-methoxyiminoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N2O5P/c1-4-13-15(11,14-5-2)7(6(8)10)9-12-3/h4-5H2,1-3H3,(H2,8,10)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPCFBJURPMIKS-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=NOC)C(=O)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C(=N/OC)/C(=O)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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